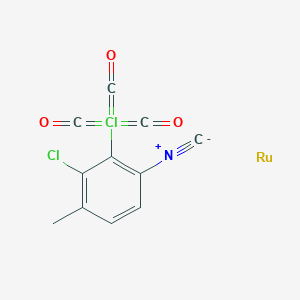
CID 71385572
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71385572 is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Mixing of Reactants: The initial step involves mixing specific reactants under controlled conditions.
Reaction Conditions: The reaction is carried out at a specific temperature and pressure to ensure the desired product is formed.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
CID 71385572 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 71385572 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 71385572 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 71385572 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 71298057: Known for its distinct chemical structure and properties.
CID 517922: Another compound with similar applications but different reactivity and stability.
Propriétés
Numéro CAS |
62524-50-9 |
|---|---|
Formule moléculaire |
C11H5Cl2NO3Ru |
Poids moléculaire |
371.1 g/mol |
InChI |
InChI=1S/C11H5Cl2NO3.Ru/c1-8-3-4-9(14-2)11(10(8)12)13(5-15,6-16)7-17;/h3-4H,1H3; |
Clé InChI |
OAXXEZTYSQDYDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+]#[C-])Cl(=C=O)(=C=O)=C=O)Cl.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


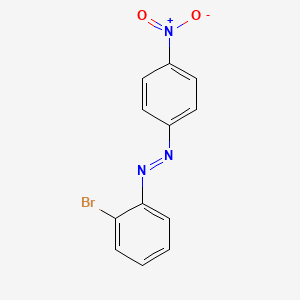
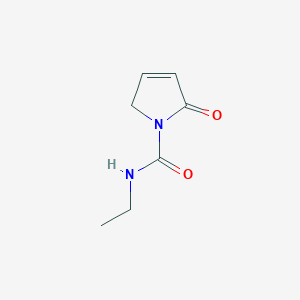
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
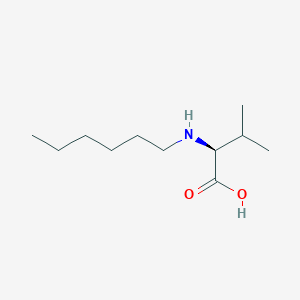
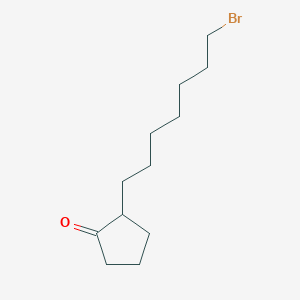
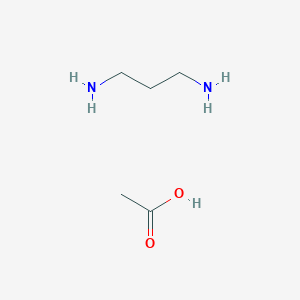
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
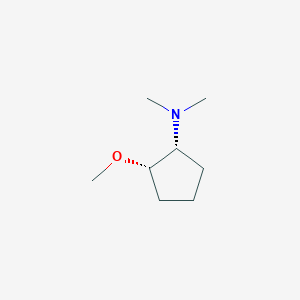
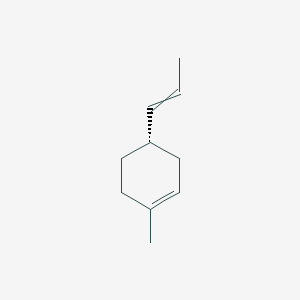
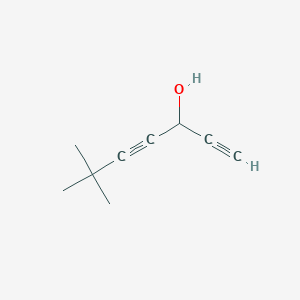
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
